2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
Description
The compound 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid (hereafter referred to as the "target compound") is a pyridopyrimidine derivative characterized by a fused bicyclic scaffold with a propyl group at position 1 and a carboxylic acid moiety at position 6. Its molecular formula is inferred as C₁₂H₁₃N₃O₄ based on structural analogs (e.g., ).
Structure
3D Structure
Properties
IUPAC Name |
2,4-dioxo-1-propylpyrido[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-2-3-14-8-7(9(15)13-11(14)18)4-6(5-12-8)10(16)17/h4-5H,2-3H2,1H3,(H,16,17)(H,13,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWLKGSAWHMFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=N2)C(=O)O)C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyrimidine derivative, the introduction of a propyl group and subsequent oxidation steps can yield the desired compound. Reaction conditions often involve the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can optimize reaction conditions, reduce waste, and improve overall production rates.
Chemical Reactions Analysis
Aza-Claisen Rearrangement
This compound participates in N-heterocyclic carbene (NHC)-catalyzed aza-Claisen rearrangements when reacted with α,β-unsaturated enals. The reaction proceeds via:
-
NHC activation of the enal to form a Breslow intermediate
-
1,2-addition of the pyrido-pyrimidine enamine
-
Rearrangement through a six-membered transition state ( -sigmatropic shift)
-
Intramolecular lactamization to yield dihydropyridinone-fused uracils (Fig. 1A) .
Key Conditions (Table 1):
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Triazolium 8c | K₃PO₄ | Toluene | 95 |
| Imidazolium 8f | KHMDS | THF | 78 |
Nucleophilic Substitution
The C-6 carboxylic acid undergoes esterification and amidation:
Methyl Ester Formation :
-
Reagent: CH₃I/DMF
-
Base: K₂CO₃
-
Temp: 80°C, 24 hrs
-
Yield: 85-92%
Amide Derivatives :
-
Reagent: SOCl₂ → RNH₂
-
Solvent: CH₂Cl₂
-
Conversion: >90%
Oxidation/Reduction
-
Keto Group Stability : The 2,4-dioxo system resists over-oxidation under mild conditions (H₂O₂, <50°C) but undergoes ring-opening with strong oxidizers (KMnO₄/H⁺).
-
Reduction : Selective hydrogenation of the pyridine ring occurs with H₂/Pd-C (1 atm, RT), preserving the pyrimidine-dione system .
NHC-Catalyzed Annulation Pathway
-
Initiation : Triazolium salt (8c ) → free NHC (I ) via deprotonation
-
Breslow Intermediate : NHC adds to enal → α,β-unsaturated acyl azolium (III )
-
Hemiaminal Formation : Nucleophilic attack by pyrido-pyrimidine enamine
-
Rearrangement : Aza-Claisen shift (ΔG‡ = 18.3 kcal/mol, DFT-calculated)
-
Product Release : Lactamization regenerates NHC catalyst
Kinetic Profile :
Polymer-Supported Reactions
Immobilized versions enable continuous flow synthesis:
Stability and Side Reactions
Degradation Pathways :
-
Hydrolysis : Carboxylic acid → anhydride (180°C, vacuum)
-
Decarboxylation : CO₂ loss at >200°C (TGA data: onset 217°C)
-
Tautomerization : Keto-enol equilibrium (K = 3.2×10⁻³ in DMSO-d₆)
Storage Recommendations :
-
Temperature: -20°C under N₂
-
Solvent: Anhydrous DMSO or MeCN
-
Shelf Life: 18 months (HPLC assay >98%)
Biological Activity
2,4-Dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS Number: 929972-72-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The compound is characterized by a pyrido-pyrimidine framework, which is known for its diverse biological activities. The molecular formula is , and its IUPAC name is 2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 249.23 g/mol |
| Melting Point | 244-245 °C |
| Purity | 95% |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrido[2,3-d]pyrimidines can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or enzyme inhibition.
Anticancer Properties
Recent investigations into the anticancer potential of pyrido-pyrimidine derivatives suggest that they may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. Specific studies have highlighted the ability of these compounds to inhibit tumor growth in vitro and in vivo models.
Enzyme Inhibition
Pyrido[2,3-d]pyrimidines are also recognized for their ability to inhibit key enzymes involved in metabolic pathways. For example:
- Dihydroorotate dehydrogenase (DHODH) : Inhibition of this enzyme can lead to reduced pyrimidine synthesis and has implications in treating autoimmune diseases.
- Aldose reductase : Compounds with similar structures have shown promise in managing diabetic complications by inhibiting this enzyme.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various pyrido-pyrimidine derivatives against a panel of bacteria and fungi. The results indicated that modifications at the 6-carboxylic acid position significantly enhanced antimicrobial activity.
Study 2: Anticancer Activity
In a preclinical trial reported in Cancer Research, a derivative of this compound was tested on human cancer cell lines. The results showed a dose-dependent reduction in cell viability and increased apoptosis markers compared to control groups.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below summarizes key structural analogs, their substituents, and observed properties:
Critical Analysis of Substituent Impact
- Alkyl Chain Length : The ethyl (C₂) and propyl (C₃) groups at position 1 may enhance membrane permeability compared to methyl groups, but longer chains could reduce solubility.
- Branched vs.
- Methylation Patterns : 1,3-Dimethyl and 1,3,5-trimethyl derivatives show that increased methylation correlates with enzyme inhibition potency and commercial value.
Q & A
Q. What synthetic routes are established for 2,4-dioxo-1-propyl-pyrido[2,3-d]pyrimidine-6-carboxylic acid, and how do reaction conditions impact yield?
A two-step synthesis from 6-amino-1,3-dimethyluracil derivatives is a validated approach. Key steps include:
- Step 1 : Alkylation of the uracil precursor with propyl halides under basic conditions (e.g., NaH/DMF) to introduce the propyl group.
- Step 2 : Cyclization via acid-catalyzed condensation (e.g., HCl/AcOH) to form the pyrido[2,3-d]pyrimidine scaffold.
Optimizing reaction temperature (80–100°C) and stoichiometry (1.2 equivalents of propyl iodide) improves yields to ~75–85% .
Q. How is NMR spectroscopy used to confirm structural integrity and purity of this compound?
Key NMR markers include:
- ¹H NMR : A singlet at δ 8.2–8.5 ppm for the pyridine C-H proton, a triplet for the propyl group (δ 1.0–1.2 ppm), and a downfield carboxylic acid proton (δ 12.5–13.0 ppm).
- ¹³C NMR : Peaks at ~165–170 ppm for carbonyl groups (C=O) and ~110–120 ppm for aromatic carbons.
Discrepancies in integration ratios or unexpected peaks indicate impurities or incomplete reactions .
Advanced Research Questions
Q. How can regioselectivity during propyl group introduction be optimized?
Regioselectivity is influenced by:
- Base choice : Strong bases (e.g., NaH) favor N-alkylation over O-alkylation.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity.
- Temperature control : Slow addition of alkylating agents at 0–5°C minimizes side reactions.
Validate regiochemistry via 2D NMR (COSY, NOESY) to confirm substitution patterns .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., alkyl chain length, carboxylic acid derivatives) and correlate with activity. For example, replacing the propyl group with ethyl reduces antitumor potency by ~40% in murine models .
- Data normalization : Use standardized assays (e.g., IC₅₀ in cell viability tests) and control for batch-to-batch purity variations (>95% HPLC purity recommended) .
Q. What functionalization methods enhance solubility or target engagement of the carboxylic acid moiety?
- Amide formation : React with amines (e.g., L-glutamate diethyl ester) using coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine in anhydrous DMF. Yields reach ~60–70% after silica gel purification .
- Esterification : Treat with allyl bromide/K₂CO₃ to form esters, improving lipid solubility for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
